Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of benzylamines with 2-methylquinazolin-4(3H)-ones. This reaction is promoted by iodine and proceeds via a tandem oxidative condensation mechanism. The reaction conditions are metal-free and utilize molecular oxygen as the terminal oxidant, making the process environmentally friendly .
Industrial Production Methods
While specific industrial production methods for 3-methylimidazo[1,2-c]quinazolin-2(3H)-one are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of green chemistry principles, such as metal-free conditions and molecular oxygen, is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen are commonly used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various functionalized imidazoquinazolines, which can have different biological and chemical properties .
Scientific Research Applications
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and altered signaling pathways in cancer cells . These interactions disrupt cellular processes, resulting in antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: A quinoxaline derivative with similar structural features.
Imidazo[1,5-a]pyridine derivatives: Compounds with a similar imidazo ring system but different fused ring structures.
Uniqueness
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61381-31-5 |
---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3 |
InChI Key |
WTILFXBOASEDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.